molecular formula C23H18N4O5 B7683862 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide

Cat. No.: B7683862
M. Wt: 430.4 g/mol
InChI Key: LPPYSAZDMLQSAY-UHFFFAOYSA-N
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Description

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-15-5-4-6-16(13-15)22-25-23(32-26-22)19-7-2-3-8-20(19)31-14-21(28)24-17-9-11-18(12-10-17)27(29)30/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPYSAZDMLQSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as thionyl chloride or phosphorus oxychloride.

    Acetylation: The resulting phenoxy compound is acetylated using acetic anhydride in the presence of a base like pyridine.

    Nitration: Finally, the acetylated product is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole rings, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide include other oxadiazole derivatives such as:

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